

# chemical structure and properties of 5-Methyluridine-d4

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## Compound of Interest

Compound Name: 5-Methyluridine-d4

Cat. No.: B12062145

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## An In-Depth Technical Guide to 5-Methyluridine-d4

This guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for **5-Methyluridine-d4**. It is intended for researchers, scientists, and professionals in the field of drug development who are working with isotopically labeled compounds for various research applications, including its use as an internal standard in quantitative analyses.

## Chemical Structure and Properties

**5-Methyluridine-d4** is the deuterated form of 5-Methyluridine, an endogenous methylated nucleoside found in transfer RNA (tRNA). The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart.

The chemical structure of **5-Methyluridine-d4** is as follows:

Caption: Chemical structure of **5-Methyluridine-d4**.

## Quantitative Data Summary

Property	Value	Source
Chemical Formula	C <sub>10</sub> H <sub>10</sub> D <sub>4</sub> N <sub>2</sub> O <sub>6</sub>	[1]
Molecular Weight	262.25 g/mol	[2]
Exact Mass	262.1103 Da	[3]
CAS Number	82845-85-0	[2]
Isotopic Purity	Typically ≥98%	[1]
Appearance	White to off-white solid	N/A
Solubility	Soluble in water and methanol	N/A
Storage Temperature	-20°C	N/A

## Experimental Protocols

### Synthesis of 5-Methyluridine-d4

While a specific, detailed synthesis protocol for **5-Methyluridine-d4** is not readily available in the public domain, a general method for the synthesis of deuterated nucleosides can be adapted. One common approach is enzymatic synthesis, which offers high specificity and yield.

Objective: To synthesize **5-Methyluridine-d4** from a deuterated precursor.

Materials:

- [1-<sup>2</sup>H]-D-ribose or other specifically deuterated D-ribose
- Uracil
- ATP (Adenosine triphosphate)
- Appropriate enzymes (e.g., ribokinase, phosphoribosyl pyrophosphate synthetase, uridine phosphorylase)
- Reaction buffer (e.g., Tris-HCl)

- Purification system (e.g., HPLC)

#### Methodology:

- **Enzymatic Conversion of Deuterated Ribose:** A specifically deuterated D-ribose is enzymatically converted to a deuterated phosphoribosyl pyrophosphate (PRPP) precursor.
- **Glycosylation:** The deuterated PRPP is then reacted with uracil in the presence of uridine phosphorylase to form deuterated uridine.
- **Methylation:** The deuterated uridine can then be methylated at the 5-position. A common biological methyl donor is S-adenosyl-L-methionine (SAM) in the presence of a suitable methyltransferase.
- **Purification:** The final product, **5-Methyluridine-d4**, is purified from the reaction mixture using High-Performance Liquid Chromatography (HPLC).
- **Characterization:** The purified product is characterized by NMR and mass spectrometry to confirm its identity and isotopic purity.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure and determine the isotopic purity of **5-Methyluridine-d4**.

#### Methodology:

- **Sample Preparation:** Dissolve 5-10 mg of **5-Methyluridine-d4** in a suitable deuterated solvent (e.g., D<sub>2</sub>O or DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.
- **Instrument Parameters (<sup>1</sup>H NMR):**
  - Spectrometer: 400 MHz or higher
  - Temperature: 25°C
  - Pulse Sequence: Standard single-pulse experiment
  - Number of Scans: 16-64 (or more for dilute samples)

- Relaxation Delay: 1-5 seconds
- Data Analysis ( $^1\text{H}$  NMR): The absence of signals corresponding to the protons at the deuterated positions (methyl group and C6) and the integration of the remaining proton signals will confirm the successful deuteration and isotopic purity.
- Instrument Parameters ( $^{13}\text{C}$  NMR):
  - Spectrometer: 100 MHz or higher
  - Pulse Sequence: Standard proton-decoupled  $^{13}\text{C}$  experiment
  - Number of Scans: 1024 or more, depending on concentration
  - Relaxation Delay: 2-5 seconds
- Data Analysis ( $^{13}\text{C}$  NMR): The signals for the deuterated carbons will appear as multiplets due to C-D coupling and will have a lower intensity.
- Instrument Parameters ( $^2\text{H}$  NMR):
  - Spectrometer: Equipped with a deuterium probe
  - Pulse Sequence: Standard single-pulse experiment
  - Number of Scans: 128 or more
- Data Analysis ( $^2\text{H}$  NMR): The presence of signals at the chemical shifts corresponding to the deuterated positions will confirm the sites of deuteration.

## Mass Spectrometry (MS)

Objective: To confirm the molecular weight and isotopic distribution of **5-Methyluridine-d4**.

Methodology:

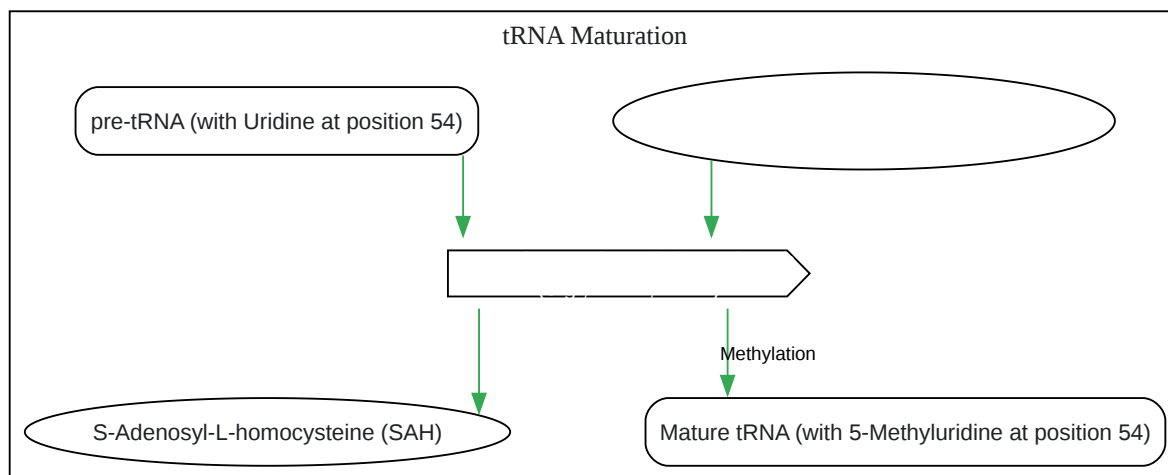
- Sample Preparation: Prepare a dilute solution of **5-Methyluridine-d4** (e.g., 1-10  $\mu\text{g/mL}$ ) in a suitable solvent compatible with the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurement and isotopic pattern analysis.
- Ionization Source: Electrospray ionization (ESI) is commonly used for nucleosides.
- Mass Analyzer Settings:
  - Acquisition Mode: Full scan mode to observe the molecular ion.
  - Mass Range: Set to include the expected  $m/z$  of the protonated or deprotonated molecule (e.g.,  $m/z$  100-400).
- Data Analysis:
  - Confirm the presence of the molecular ion corresponding to the calculated exact mass of **5-Methyluridine-d4**.
  - Analyze the isotopic distribution of the molecular ion peak to verify the incorporation of four deuterium atoms.

## Signaling Pathway and Experimental Workflows

### Biosynthesis of 5-Methyluridine in tRNA

5-Methyluridine is a common post-transcriptional modification found in the T-loop of tRNA, where it contributes to the stability of the tRNA molecule. The methylation of uridine at position 54 is catalyzed by the enzyme tRNA (uracil-5-)-methyltransferase.

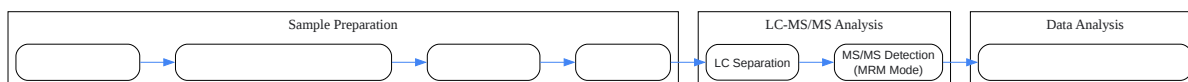


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Caption: Biosynthesis of 5-Methyluridine in tRNA.

## Experimental Workflow for Quantitative Analysis Using 5-Methyluridine-d4

This workflow outlines the use of **5-Methyluridine-d4** as an internal standard for the quantification of endogenous 5-Methyluridine in a biological sample by LC-MS/MS.



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Caption: LC-MS/MS workflow for quantification.

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## References

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